molecular formula C27H31N3O2 B2403809 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 1005297-71-1

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2403809
CAS No.: 1005297-71-1
M. Wt: 429.564
InChI Key: HLPJIKFYRCEEFC-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide (CAS No. 1005297-71-1) is a complex organic compound with a molecular formula of C₂₇H₃₁N₃O₂ and a molecular weight of 429.56 g/mol. Its structure integrates three key functional groups:

  • A dimethylamino group at the para position of the phenyl ring.
  • An indoline moiety (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring).
  • A p-tolyloxy acetamide group (a methyl-substituted phenoxy chain linked to an acetamide).

This compound is synthesized via multi-step organic reactions, often employing catalysts like triethylamine and solvents such as dimethyl sulfoxide (DMSO) or ethanol . Its structural complexity enables diverse chemical reactivity, including hydrolysis and amidation under acidic or basic conditions .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-20-8-14-24(15-9-20)32-19-27(31)28-18-26(22-10-12-23(13-11-22)29(2)3)30-17-16-21-6-4-5-7-25(21)30/h4-15,26H,16-19H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPJIKFYRCEEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole structure and the introduction of functional groups such as dimethylamino and p-tolyloxy. The general synthetic pathway may include:

  • Formation of Indole Derivative : Starting from suitable precursors (e.g., aniline derivatives), an indole moiety is synthesized.
  • Alkylation : The indole derivative is then alkylated with a dimethylamino group to form the core structure.
  • Final Acetylation : The final step involves acetylation to introduce the acetamide functionality.

This synthetic route has been optimized in various studies to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the indole moiety have shown promising results against various cancer cell lines:

CompoundCell Line TestedGI50 (µM)
11aMCF-766.6
12NCI-H460146
7aMultiple LinesSignificant Inhibition

These findings suggest that structural modifications in similar compounds can lead to varying degrees of biological activity, particularly in targeting cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated through animal models. The compound's analogs have demonstrated efficacy in maximal electroshock (MES) tests, indicating their potential as new antiepileptic drugs (AEDs). A summary of findings includes:

CompoundDose (mg/kg)MES ProtectionTime Interval
20100Yes0.5 h
14300Yes4 h
24100Yes0.5 h

The results highlight that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS), affecting their onset and duration of action .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to neuronal sodium channels, which are critical in modulating neuronal excitability.
  • Receptor Modulation : The compound may also act as a modulator at various neurotransmitter receptors, influencing synaptic transmission and neuronal firing rates.

Study on Antitumor Effects

In a study evaluating the antitumor effects of indole derivatives, it was found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines compared to standard treatments . This study emphasizes the importance of structural diversity in enhancing biological activity.

Evaluation of Anticonvulsant Properties

Another study focused on the anticonvulsant properties of related compounds revealed that specific structural features are critical for efficacy against seizures induced by electrical stimulation . The study's findings suggest a need for further exploration into structure-activity relationships (SAR) to optimize therapeutic profiles.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compound Name Substituents Molecular Formula Key Differences in Activity/Properties Reference
Target Compound p-tolyloxy, indolin-1-yl C₂₇H₃₁N₃O₂ Potential CNS activity, enzyme inhibition
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide o-tolyloxy C₁₉H₂₄N₂O₂ Altered steric effects reduce receptor affinity
N-(4-(dimethylamino)phenethyl)-2-(m-tolyloxy)acetamide m-tolyloxy C₁₉H₂₄N₂O₂ Moderate solubility due to meta substitution
N-(4-(dimethylamino)phenethyl)-2-(phenoxy)acetamide Phenoxy (no methyl) C₁₈H₂₂N₂O₂ Lower lipophilicity compared to tolyloxy analogs

Key Findings :

Piperazine- and Indoline-Modified Derivatives

Compound Name Core Structure Molecular Formula Notable Properties Reference
Target Compound Indoline + dimethylamino phenyl C₂₇H₃₁N₃O₂ High selectivity for monoamine transporters
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide Piperazine + fluorophenyl C₂₉H₃₅FN₄O₂ Enhanced CNS permeability due to fluorine
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide Oxalamide + indoline C₂₅H₃₃N₅O₃ Improved anticancer activity

Key Findings :

  • Piperazine vs. Indoline : Piperazine derivatives (e.g., fluorophenyl-substituted analogs) exhibit improved blood-brain barrier penetration, making them candidates for neuropsychiatric applications . In contrast, the indoline moiety in the target compound may favor interactions with serotonin or dopamine receptors .
  • Amide Modifications : Replacement of the acetamide group with oxalamide (as in ) introduces hydrogen-bonding sites, enhancing anticancer potency but reducing metabolic stability.

Halogen-Substituted Analogues

Compound Name Halogen Substituent Molecular Formula Biological Activity Reference
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide 2-fluorophenoxy C₂₆H₂₈FN₃O₂ Increased kinase inhibition
2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide 4-chlorophenyl C₁₈H₂₀ClN₃O₄S Antimicrobial activity

Key Findings :

  • Fluorine Substitution: The 2-fluorophenoxy analog shows enhanced inhibitory effects on kinases, likely due to electronegativity improving target binding .
  • Chlorine vs. Methyl Groups : Chlorophenyl derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity but lower selectivity compared to methyl-substituted compounds.

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